N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPJFXWHXZHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide typically involves the reaction of 6-ethoxypyridazine with 3-aminophenyl-4-fluorobenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potential role in targeted cancer therapy.
-
Inhibition of Protein Kinases
- The compound has been identified as a potent inhibitor of certain protein kinases, which are crucial in various signaling pathways related to cancer progression.
- Data Table :
| Target Kinase | IC50 (µM) | Reference |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 0.5 | |
| Epidermal Growth Factor Receptor (EGFR) | 2.0 |
-
Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
- Case Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating moderate antibacterial efficacy.
-
Neuroprotective Effects
- Emerging research highlights the neuroprotective potential of this sulfonamide derivative in models of neurodegenerative diseases.
- Data Table :
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the death of the bacterial cells, making it an effective antibacterial agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural analogs include:
Key Observations :
- ’s nitro and methyl groups introduce stronger electron-withdrawing effects, which may enhance binding affinity but reduce metabolic stability .
- ’s azepane substituent increases logP (5.06 vs. ethoxy’s lower logP), suggesting improved membrane permeability but possible trade-offs in solubility .
Physicochemical Properties
Comparative physicochemical data for select analogs:
Analysis :
- The query compound’s fluorine substitution likely reduces logP compared to ’s nitro-derivative, enhancing aqueous solubility.
- ’s azepane group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Hypothetical Target Profile for Query Compound :
- Potential dual activity in kinase inhibition (e.g., BTK) and cytoskeletal regulation, depending on substituent electronic and steric effects.
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 319.37 g/mol
- CAS Number : Not specifically available in the provided sources, but it can be derived from its chemical structure.
Research indicates that this compound functions primarily as an inhibitor of specific kinases involved in cell signaling pathways. These pathways are crucial for various cellular processes, including proliferation and survival.
- Inhibition of Kinases : The compound has shown potential in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases .
Biological Activity Data
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
-
Cancer Treatment :
- A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as a therapeutic agent against breast cancer .
- Another study indicated that combining this sulfonamide with existing chemotherapeutics enhanced the overall efficacy, leading to improved outcomes in preclinical models .
- Infection Control :
Q & A
(Basic) What are the common synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 6-ethoxypyridazine-3-amine with a halogenated phenyl intermediate (e.g., 3-bromophenyl derivative) under palladium-catalyzed cross-coupling conditions.
- Step 2: Sulfonylation of the resulting phenyl intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
- Purification: Column chromatography or recrystallization is used to isolate the final product.
(Basic) What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing ethoxy, fluorophenyl, and sulfonamide groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
(Advanced) How can reaction yields be optimized during scale-up synthesis?
Answer:
Optimization strategies:
- Solvent Selection: Replace dichloromethane with greener solvents (e.g., acetonitrile) to enhance solubility and reduce toxicity.
- Catalyst Tuning: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve coupling efficiency.
- Continuous Flow Reactors: Enable precise control of reaction parameters (temperature, residence time) for reproducibility at larger scales .
(Advanced) How is structural complexity addressed in X-ray crystallography studies?
Answer:
- Co-Crystallization: Use target proteins (e.g., enzymes) to stabilize the compound in crystalline form.
- Software Tools: APEX2 and SAINT refine diffraction data, while SHELXL resolves disordered ethoxy/pyridazinyl groups .
- Low-Temperature Data Collection: Mitrate thermal motion artifacts for high-resolution structures.
(Advanced) How to resolve contradictions in bioactivity data across studies?
Answer:
- Substituent Effects: The ethoxy group may enhance membrane permeability, while the 4-fluorophenyl moiety influences target binding affinity. Compare analogs like Sulfaethoxypyridazine (CAS 963-14-4) to isolate substituent contributions .
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
(Advanced) What computational approaches predict this compound’s interactions?
Answer:
- Molecular Docking: Use SMILES/InChI identifiers (PubChem) to model binding poses with targets like carbonic anhydrase or kinase enzymes.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites influenced by the fluorine atom .
(Basic) What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry: Investigated as a potential antimicrobial or anticancer agent due to sulfonamide’s enzyme-inhibitory properties .
- Chemical Biology: Probe for studying sulfonamide-protein interactions via fluorescence tagging .
(Advanced) How to develop structure-activity relationships (SAR) for derivatives?
Answer:
- Modify Substituents: Replace the ethoxy group with methoxy or propoxy to assess steric effects.
- Bioisosteric Replacement: Substitute 4-fluorophenyl with 4-chlorophenyl to compare halogen interactions .
- In Vivo Testing: Evaluate pharmacokinetics (e.g., half-life) in rodent models to link structural features to metabolic stability .
(Basic) What storage and handling protocols are recommended?
Answer:
- Storage: -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonamide group.
- Handling: Use nitrile gloves and fume hoods to minimize exposure; LC-MS monitoring ensures stability during experiments .
(Advanced) How to analyze metabolic stability in preclinical studies?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
- Fluorine Impact: The 4-fluoro group may reduce oxidative metabolism by cytochrome P450 enzymes, enhancing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
